molecular formula C11H9ClN2OS B181048 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 5039-16-7

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B181048
CAS No.: 5039-16-7
M. Wt: 252.72 g/mol
InChI Key: FFAWPJLADWBKCB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The compound can react with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted acetamide derivative, while oxidation might lead to sulfoxide or sulfone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its interaction with biological targets, potentially leading to more potent effects compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAWPJLADWBKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381805
Record name 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5039-16-7
Record name 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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